molecular formula C15H17F3N2O2 B8728924 2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one

2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No. B8728924
M. Wt: 314.30 g/mol
InChI Key: FRJFQVAADRNWND-UHFFFAOYSA-N
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Patent
US08329904B2

Procedure details

This material was prepared in analogy to example 1 step D) from 4-(2-methoxy-ethyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester, dimethylaluminium chloride in hexane and 4-trifluoromethoxy-phenylamine, with concomitant cleavage of the Boc protecting group at the reaction conditions applied. MS (ESI): 315.2 (MH+).
Name
4-(2-methoxy-ethyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1([CH2:19][CH2:20]OC)[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]1)=[O:5])C.[Cl-].C[Al+]C.[F:27][C:28]([F:38])([F:37])[O:29][C:30]1[CH:35]=[CH:34][C:33]([NH2:36])=[CH:32][CH:31]=1>CCCCCC>[F:27][C:28]([F:37])([F:38])[O:29][C:30]1[CH:31]=[CH:32][C:33]([N:36]2[CH2:20][CH2:19][C:6]3([CH2:7][CH2:8][NH:9][CH2:10][CH2:11]3)[C:4]2=[O:5])=[CH:34][CH:35]=1 |f:1.2|

Inputs

Step One
Name
4-(2-methoxy-ethyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C[Al+]C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)N)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(C=C1)N1C(C2(CC1)CCNCC2)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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